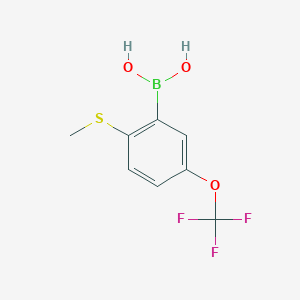

2-Methylthio-5-trifluoromethoxyphenylboronic acid

Description

BenchChem offers high-quality 2-Methylthio-5-trifluoromethoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylthio-5-trifluoromethoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methylsulfanyl-5-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3S/c1-16-7-3-2-5(15-8(10,11)12)4-6(7)9(13)14/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFVCYILRFDPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(F)(F)F)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660310 | |

| Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-11-8 | |

| Record name | [2-(Methylsulfanyl)-5-(trifluoromethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid

Abstract

This technical guide provides a comprehensive overview and a detailed synthetic protocol for the preparation of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis hinges on a strategic application of directed ortho-metalation (DoM), a powerful tool for the regioselective functionalization of aromatic rings. This document will delve into the mechanistic underpinnings of the synthetic strategy, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and efficient synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and a self-validating protocol grounded in established chemical principles.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, into these building blocks is of particular interest in drug discovery. The -OCF₃ moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, 2-Methylthio-5-trifluoromethoxyphenylboronic acid, combines the advantageous properties of the trifluoromethoxy group with the synthetic versatility of a boronic acid and a strategically placed methylthio group, making it a highly sought-after intermediate for the synthesis of complex pharmaceuticals.

Synthetic Strategy: A Directed ortho-Metalation Approach

The most efficient and regioselective route to 2-Methylthio-5-trifluoromethoxyphenylboronic acid is a three-step sequence commencing with the readily available precursor, 4-trifluoromethoxythioanisole. The core of this strategy lies in a Directed ortho-Metalation (DoM) reaction.

The Principle of Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG)[1]. The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, such as n-butyllithium (n-BuLi), bringing the base in close proximity to the ortho-proton and facilitating its abstraction. This results in the formation of a highly reactive aryllithium species, which can then be trapped with a suitable electrophile.

Regioselectivity: The Role of the Methylthio Directing Group

In the precursor molecule, 4-trifluoromethoxythioanisole, two potential directing groups are present: the methylthio (-SMe) group and the trifluoromethoxy (-OCF₃) group. The regiochemical outcome of the lithiation is determined by the relative directing ability of these two groups. The sulfur atom in the methylthio group is a well-established and effective directing group in DoM reactions[2]. Conversely, while the oxygen in the trifluoromethoxy group can coordinate to the lithium base, its directing ability is significantly attenuated by the strong electron-withdrawing nature of the trifluoromethyl group. In competitive studies between methoxy (-OMe) and trifluoromethoxy (-OCF₃) groups, the methoxy group has been shown to be the superior directing group. By extension, the more Lewis basic and coordinatively competent sulfur atom of the methylthio group is expected to be the dominant directing group in this substrate. This ensures that the lithiation occurs exclusively at the position ortho to the methylthio group, leading to the desired 2-lithiated intermediate.

Detailed Experimental Protocol

This protocol is a self-validating system, designed with in-process checks and clear endpoints.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Trifluoromethoxythioanisole | ≥98% | Commercially Available | Ensure dryness before use. |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Titrate before use for accurate molarity. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Freshly distilled from sodium/benzophenone. |

| Triisopropyl borate | ≥98% | Commercially Available | Distill before use. |

| Hydrochloric acid (HCl) | 2 M aqueous solution | Reagent Grade | |

| Diethyl ether | Anhydrous | Commercially Available | |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

| Ethyl acetate | ACS Grade | Commercially Available | For chromatography. |

| Magnesium sulfate (MgSO₄) | Anhydrous | Reagent Grade |

Step-by-Step Synthesis

Step 1: Directed ortho-Lithiation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum, add 4-trifluoromethoxythioanisole (1.0 eq.).

-

Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.2 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium intermediate is typically indicated by a slight color change.

Step 2: Borylation

-

To the cold (-78 °C) solution of the aryllithium species, add triisopropyl borate (1.2 eq.) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of a quenched aliquot.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 2 M hydrochloric acid (HCl) until the pH of the aqueous layer is between 1 and 2.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification

The crude 2-Methylthio-5-trifluoromethoxyphenylboronic acid can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., a mixture of hexanes and ethyl acetate) and allow it to cool slowly to induce crystallization.

-

Acid-Base Extraction: Dissolve the crude product in diethyl ether and extract with a 1 M aqueous solution of sodium hydroxide. The aqueous layer, containing the boronate salt, is then washed with diethyl ether to remove non-acidic impurities. The aqueous layer is then acidified with 2 M HCl to precipitate the pure boronic acid, which is collected by filtration.[3]

-

Column Chromatography: While boronic acids can be challenging to purify via standard silica gel chromatography due to potential decomposition, a short plug of silica gel can be used to remove baseline impurities.[4][5] Alternatively, specialized techniques such as chromatography on boric acid-treated silica gel can be employed for more challenging purifications.[6]

Characterization Data (Representative)

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | Varies depending on purity |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.5 (s, 3H, -SCH₃), ~7.2-7.8 (m, 3H, Ar-H), ~8.0 (br s, 2H, -B(OH)₂) |

| ¹⁹F NMR (CDCl₃) | δ (ppm): ~ -58 (s, 3F, -OCF₃) |

| ¹³C NMR (CDCl₃) | Expected signals for all aromatic and aliphatic carbons. |

| Mass Spectrometry | [M-H]⁻ or [M+H]⁺ corresponding to C₈H₈BF₃O₃S |

Mechanistic Rationale and Causality in Experimental Choices

-

n-Butyllithium (n-BuLi): This strong organolithium base is essential for the deprotonation of the aromatic C-H bond. Its high basicity ensures a rapid and irreversible lithiation at low temperatures.

-

Anhydrous Tetrahydrofuran (THF): THF is a polar aprotic solvent that is crucial for solvating the n-BuLi aggregate and the resulting aryllithium intermediate, thereby increasing the reactivity of the base and stabilizing the reactive intermediate. The use of a rigorously anhydrous solvent is critical to prevent quenching of the organolithium species by water.

-

Low Temperature (-78 °C): Performing the lithiation and borylation at low temperatures is paramount to prevent side reactions, such as the decomposition of the aryllithium intermediate and potential reaction of n-BuLi with the solvent.

-

Triisopropyl Borate: This boronic ester is used as the electrophile to trap the aryllithium species. The bulky isopropyl groups help to prevent multiple additions of the aryllithium to the boron center.

-

Acidic Workup: The boronate ester formed after the borylation step is stable. Acidic hydrolysis is required to convert the boronate ester to the final boronic acid product.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low or no conversion in the lithiation step | Inactive n-BuLi, wet solvent or starting material. | Titrate the n-BuLi solution before use. Ensure all reagents and solvents are rigorously dried. Flame-dry all glassware under a nitrogen atmosphere. |

| Formation of multiple products | Temperature fluctuations during lithiation or borylation. | Maintain a consistent low temperature throughout the addition of reagents. Add the n-BuLi and triisopropyl borate slowly and dropwise. |

| Difficulty in isolating the final product | The boronic acid may be partially soluble in the aqueous phase or may form an emulsion. | Perform multiple extractions with an appropriate organic solvent. If an emulsion forms, add a small amount of brine to break it. |

| Decomposition of the boronic acid during purification | Boronic acids can be sensitive to prolonged exposure to silica gel. | Minimize the time the compound is on the silica gel column. Use a less acidic stationary phase like neutral alumina, or employ non-chromatographic purification methods. |

Conclusion

The synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid via a directed ortho-metalation strategy is a robust and efficient method for accessing this valuable building block. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can reliably produce this compound in high yield and purity. This guide provides a comprehensive and practical framework for the successful execution of this synthesis, empowering scientists in their pursuit of novel and impactful chemical entities.

References

-

How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]

-

Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Purification of boronic acids? : r/chemistry - Reddit. (2017, December 19). Retrieved from [Link]

-

Mechanism of aromatic lithiation reactions-Importance of steric factors. (n.d.). Retrieved from [Link]

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Directed (ortho) Metallation. (n.d.). Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Lithiation- Borylation in Synthesis. (n.d.). Retrieved from [Link]

-

Optimization of Organolithium Reactions. (2020, May 15). Retrieved from [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23). Retrieved from [Link]

-

A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed. (2012, September 7). Retrieved from [Link]

-

Boron-Based Directing Groups for Directed Lithiation Reactions (58th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). (n.d.). Retrieved from [Link]

-

Regarding reaction conditions with nBuLi : r/chemistry - Reddit. (2016, April 28). Retrieved from [Link]

-

Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PubMed Central. (n.d.). Retrieved from [Link]

- Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).

-

Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - NIH. (n.d.). Retrieved from [Link]

-

A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - DSpace@MIT. (2013, November 1). Retrieved from [Link]

-

A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC - NIH. (n.d.). Retrieved from [Link]

-

A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - DSpace@MIT. (n.d.). Retrieved from [Link]

Sources

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Methylthio-5-trifluoromethoxyphenylboronic Acid: Properties, Synthesis, and Applications in Suzuki-Miyaura Cross-Coupling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylthio-5-trifluoromethoxyphenylboronic acid is a highly functionalized arylboronic acid of significant interest to the fields of medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a reactive boronic acid handle, an ortho-methylthio group, and a para-trifluoromethoxy moiety—makes it a sophisticated building block for advanced molecular design. The trifluoromethoxy (-OCF3) group is particularly notable for its ability to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the compound's properties, a proposed synthetic route based on established organometallic principles, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, complete with a detailed experimental protocol.

Physicochemical and Structural Properties

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison to analogous compounds. It is expected to be a stable, solid material under standard laboratory conditions.

| Property | Value / Description |

| Molecular Formula | C₈H₈BF₃O₃S |

| Molecular Weight | 252.02 g/mol |

| IUPAC Name | (2-(methylthio)-5-(trifluoromethoxy)phenyl)boronic acid |

| Appearance | Expected to be an off-white to pale yellow solid |

| CAS Number | Not readily available in public databases |

| Solubility | Expected to be soluble in organic solvents like Dioxane, THF, DMF, and alcohols. |

| Storage | Store under an inert atmosphere in a cool, dry place. Refrigeration is recommended.[3][4] |

The key structural features are the planar phenyl ring substituted with the boronic acid, a sterically influential ortho-methylthio group, and a strongly electron-withdrawing para-trifluoromethoxy group. This electronic profile—an electron-rich sulfur atom ortho to the boronic acid and a powerful electron-withdrawing group para to it—creates a unique electronic environment that influences its reactivity in cross-coupling reactions.

Synthesis Pathway

The most established and versatile method for the synthesis of novel arylboronic acids involves the borylation of an aryl-metal intermediate, which is typically generated from a corresponding aryl halide.[5][6] The proposed synthesis for 2-methylthio-5-trifluoromethoxyphenylboronic acid follows this robust and reliable methodology.

The logical precursor is 1-bromo-2-(methylthio)-5-(trifluoromethoxy)benzene . The synthesis proceeds via a two-step, one-pot procedure:

-

Halogen-Metal Exchange: The aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) to generate a highly reactive aryllithium intermediate. The choice of -78 °C is critical to prevent side reactions, such as elimination or reaction with the solvent (THF). An inert atmosphere (Argon or Nitrogen) is mandatory to prevent quenching of the organometallic species by atmospheric oxygen or moisture.

-

Borylation and Hydrolysis: The aryllithium species is then quenched by adding a borate ester, typically triisopropyl borate [B(Oi-Pr)₃]. This electrophile reacts with the nucleophilic carbon of the aryllithium to form a boronate ester complex. The reaction is allowed to slowly warm to room temperature before an acidic aqueous workup (e.g., with HCl or NH₄Cl) hydrolyzes the boronate ester to yield the final arylboronic acid product.[7]

Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of 2-methylthio-5-trifluoromethoxyphenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for synthesizing biaryl and heteroaryl-aryl motifs, which are prevalent scaffolds in pharmaceuticals.[8][9]

The reaction involves a catalytic cycle that couples the boronic acid (or its derivatives) with an organohalide (Ar-X, where X = I, Br, Cl, OTf).

The Catalytic Cycle

The generally accepted mechanism consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

-

Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species [-B(OH)₃]. This species then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming an R¹-Pd-R² complex.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Influence of Substituents

-

Trifluoromethoxy Group (-OCF₃): This group significantly impacts the final product's properties. It is a potent electron-withdrawing group, which can influence the electronic nature of the coupled product. More importantly, it is highly lipophilic and metabolically stable, often used as a bioisostere for other groups to improve a drug candidate's pharmacokinetic profile.[2][10]

-

Methylthio Group (-SCH₃): The ortho-positioning of the thioether introduces steric bulk around the reaction center. This can influence the rate of reaction and, in some cases, induce atropisomerism in the biaryl product if the coupling partner is also sterically hindered.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a representative coupling of 2-methylthio-5-trifluoromethoxyphenylboronic acid with a heteroaryl chloride, a common transformation in drug discovery programs.

Objective: To synthesize 2-(2-(methylthio)-5-(trifluoromethoxy)phenyl)-5-chloropyridine.

Reagents & Equipment:

-

2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.0 equiv)

-

2,5-dichloropyridine (1.1 equiv)

-

SPhos Pd G2 catalyst (2 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v)

-

Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas line (Argon/N₂).

Methodology:

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere of Argon, add 2-methylthio-5-trifluoromethoxyphenylboronic acid (e.g., 252 mg, 1.0 mmol), 2,5-dichloropyridine (163 mg, 1.1 mmol), potassium phosphate (425 mg, 2.0 mmol), and the SPhos Pd G2 catalyst (14.5 mg, 0.02 mmol).

-

Causality: Using a pre-formed palladacycle catalyst like SPhos Pd G2 ensures the rapid generation of the active Pd(0) species and is highly effective for coupling challenging substrates like electron-deficient heteroaryl chlorides.[9] The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask.

-

Causality: The solvent system of dioxane and water is effective for dissolving both the organic reagents and the inorganic base. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen.

-

-

Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

-

Causality: Heating provides the necessary activation energy for the oxidative addition step. The reaction progress should be monitored by a suitable technique (TLC or LC-MS) to determine completion.

-

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude residue is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Safety and Handling

Arylboronic acids, as a class, require careful handling.

-

Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

-

Storage: Keep the container tightly sealed and store in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere to prevent degradation.

Conclusion

2-Methylthio-5-trifluoromethoxyphenylboronic acid stands out as a highly valuable and specialized reagent for organic synthesis. Its strategic design allows for the direct installation of a phenyl ring bearing both a sterically influential ortho-thioether and a pharmacokinetically favorable para-trifluoromethoxy group. Its primary application in Suzuki-Miyaura cross-coupling provides a direct and efficient route to novel biaryl and heteroaryl compounds, making it an indispensable tool for researchers and scientists in the relentless pursuit of new therapeutic agents and advanced materials.

References

-

Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link][1]

-

PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][10]

-

Royal Society of Chemistry. (2003). Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates. RSC Publishing. [Link][5]

-

PubMed. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. [Link][11]

-

Organic Chemistry Portal. Synthesis of arylboronic acids and arylboronates. [Link][6]

-

Organic Chemistry Portal. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. [Link][12]

-

ResearchGate. (2022). Proposed mechanism of coupling reaction of arylboronic acids with aryl halides in the presence of Ni(II)/β‐cyclodextrin. [Link][13]

-

MDPI. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link][14]

-

ResearchGate. (2012). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. [Link][15]

-

PubChem. 5-Fluoro-2-(methylthio)phenylboronic acid. [Link][16]

-

MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link][17]

-

PubChem. (2-Methoxy-5-(methylthio)phenyl)boronic acid. [Link][18]

-

PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link][19]

-

Royal Society of Chemistry. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. [Link][20]

-

Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link][9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Methylthio-5-trifluoromethylpyridine-3-boronic acid | 1256346-08-3 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Novel synthesis of arylboronic acids by electroreduction of aromatic halides in the presence of trialkyl borates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. books.rsc.org [books.rsc.org]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity [mdpi.com]

- 18. (2-Methoxy-5-(methylthio)phenyl)boronic acid | C8H11BO3S | CID 21112931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Methylthio-5-trifluoromethoxyphenylboronic acid: Synthesis, Characterization, and Application in Cross-Coupling Reactions

Disclaimer: As of the latest database search, a specific CAS number for 2-Methylthio-5-trifluoromethoxyphenylboronic acid has not been assigned, suggesting it may be a novel or less-common research chemical. This guide has been constructed by synthesizing data from structurally analogous and commercially available phenylboronic acids. The protocols and data presented are based on established chemical principles and literature precedents for similar compounds and should be considered representative.

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. Phenylboronic acids are indispensable reagents in this endeavor, primarily due to their utility in palladium-catalyzed cross-coupling reactions. This guide focuses on the technical profile of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a sophisticated building block that combines three key functional motifs, each contributing unique and valuable properties to a target molecule.

-

The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura coupling reaction, one of the most robust and versatile methods for forming carbon-carbon bonds.[1] Its stability, low toxicity, and broad functional group tolerance have made it a favored tool for synthetic chemists.[2]

-

The Trifluoromethoxy (-OCF₃) Group: This substituent is a powerful modulator of physicochemical properties. It is highly lipophilic (Hansch π constant of +1.04) and serves as a bioisostere for other groups, but with distinct electronic characteristics.[3][4] The exceptional strength of the C-F bonds imparts significant metabolic stability, often increasing a drug's in vivo half-life by blocking common metabolic pathways.[5][6]

-

The Methylthio (-SCH₃) Group: The presence of a thioether at the ortho-position to the boronic acid can serve multiple purposes. It can act as a directing group in electrophilic aromatic substitution reactions and its sulfur atom can participate in key interactions with biological targets. Furthermore, it offers a handle for further synthetic transformations.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and practical application of this class of reagents, empowering the design and synthesis of next-generation therapeutics.

Physicochemical Properties and Spectroscopic Characterization

The precise physicochemical properties of 2-Methylthio-5-trifluoromethoxyphenylboronic acid can be predicted based on its structure. A summary of these expected properties is provided below.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈BF₃O₃S | Calculated |

| Molecular Weight | 252.02 g/mol | Calculated |

| Appearance | White to off-white solid (Expected) | Analogy to similar compounds |

| Storage | Store refrigerated (2-8°C), sealed in a dry environment | Analogy to similar compounds[7] |

Spectroscopic Profile

Comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of 2-Methylthio-5-trifluoromethoxyphenylboronic acid. Based on extensive studies of fluorinated and substituted phenylboronic acids, the following spectral characteristics are anticipated.[8][9]

-

¹H NMR: The proton spectrum will show distinct signals for the aromatic protons, the methylthio protons, and the hydroxyl protons of the boronic acid. The aromatic protons will appear as a complex multiplet system due to their coupling with each other and potentially with the fluorine atoms of the -OCF₃ group. The -SCH₃ protons will be a sharp singlet, typically in the range of δ 2.4-2.6 ppm. The B(OH)₂ protons will present as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum will be characterized by a quartet for the -OCF₃ carbon due to the large one-bond coupling to fluorine (¹JCF ≈ 255 Hz).[8] The carbon atom attached to the boron (C1) will also be identifiable, though its signal may be broad. The remaining aromatic carbons and the methylthio carbon will resonate at their expected chemical shifts.

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the -OCF₃ group. This signal provides a clear and sensitive handle for monitoring reactions involving this moiety.

-

¹¹B NMR: The ¹¹B NMR spectrum is highly characteristic for boronic acids, typically showing a broad signal in the range of δ 28-32 ppm in a neutral solution. This chemical shift is indicative of a trigonal planar boron center.[9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent ion corresponding to [M-H]⁻ or adducts with solvent molecules.

Proposed Synthesis Workflow

While a specific literature preparation for 2-Methylthio-5-trifluoromethoxyphenylboronic acid is not available, a plausible and robust synthetic route can be designed based on established methodologies for the synthesis of functionalized arylboronic acids. The proposed pathway begins with the commercially available 1-bromo-2-methylthio-5-(trifluoromethoxy)benzene.

Caption: Proposed synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.

Causality Behind Experimental Choices:

-

Ortho-Lithiation: The synthesis commences with a halogen-lithium exchange on the starting aryl bromide. This is a highly efficient method for generating an aryl anion at a specific position. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediate.

-

Borylation: The generated aryl lithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity to undergo multiple additions.

-

Hydrolysis: The resulting boronic ester is then hydrolyzed under mild acidic conditions to yield the final boronic acid. This step is typically straightforward and results in the precipitation of the product, which can then be isolated by filtration.

This synthetic sequence is a well-trodden path in organoboron chemistry and provides a reliable route to the target compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 2-Methylthio-5-trifluoromethoxyphenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C(sp²)-C(sp²) bond, linking the functionalized phenyl group of the boronic acid to another aromatic or vinylic system. The presence of the electron-withdrawing trifluoromethoxy group can influence the reactivity of the boronic acid, sometimes requiring optimized reaction conditions.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 2-Methylthio-5-trifluoromethoxyphenylboronic acid with a generic aryl bromide. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with potentially challenging substrates.[11][12][13]

Materials:

-

2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Protocol Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for coupling a wide range of aryl halides, including those that are electron-rich or sterically hindered.[11] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base and Solvent: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant decomposition of the boronic acid.[13] The dioxane/water solvent system is excellent for dissolving both the organic substrates and the inorganic base, facilitating the reaction. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Trustworthiness and Self-Validation

The protocols and information presented in this guide are built upon foundational principles of organic chemistry and are supported by numerous peer-reviewed publications. The Suzuki-Miyaura coupling protocol includes a self-validating system through the monitoring of the reaction by TLC or LC-MS, allowing the researcher to confirm the consumption of starting materials and the formation of the desired product. The expected spectroscopic data provides a clear benchmark against which to compare experimentally obtained results, ensuring the identity and purity of the synthesized compound.

Conclusion

2-Methylthio-5-trifluoromethoxyphenylboronic acid represents a highly valuable, albeit currently specialized, building block for chemical synthesis. The convergence of a versatile cross-coupling handle (boronic acid), a metabolism-blocking and lipophilicity-enhancing moiety (-OCF₃), and a synthetically useful ortho-directing group (-SCH₃) makes it an attractive tool for researchers in drug discovery and materials science. By understanding its synthesis, characterization, and the nuances of its application in cornerstone reactions like the Suzuki-Miyaura coupling, scientists can effectively leverage its unique properties to construct novel molecular architectures with enhanced and finely-tuned characteristics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link][3]

-

G. T. P. de Assis, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][5]

-

G. T. P. de Assis, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link][4]

-

Kaźmierczak, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. [Link][8]

-

PubChem. 5-Fluoro-2-(methylthio)phenylboronic acid. [Link][14]

-

Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(6), 435-446. [Link][9]

-

Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link][11]

-

El-Khatib, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2855-2864. [Link][12]

-

Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link][13]

-

Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. [Link][2]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemscene.com [chemscene.com]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. books.rsc.org [books.rsc.org]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Fluoro-2-(methylthio)phenylboronic acid | C7H8BFO2S | CID 53216369 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methylthio-5-trifluoromethoxyphenylboronic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a specialized building block with significant potential in synthetic chemistry. While this compound is not widely cataloged, this document extrapolates its synthesis, properties, and reactivity from established chemical principles and data on analogous structures. We will delve into a proposed synthetic pathway, predict its chemical behavior based on the electronic effects of its substituents, and outline its utility in modern cross-coupling methodologies.

Molecular Structure and Key Features

2-Methylthio-5-trifluoromethoxyphenylboronic acid is an aromatic boronic acid characterized by a unique substitution pattern on the phenyl ring. The presence of a methylthio (-SCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position imparts a distinct electronic profile to the molecule.

The methylthio group is generally considered an ortho, para-directing, and weakly activating group in electrophilic aromatic substitution, primarily due to the electron-donating resonance effect of the sulfur atom's lone pairs. Conversely, the trifluoromethoxy group is a strongly electron-withdrawing and deactivating group with a meta-directing influence, owing to the high electronegativity of the fluorine atoms. The interplay of these opposing electronic effects is a key determinant of the molecule's reactivity and properties.

Caption: Structure of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.

Proposed Synthesis Pathway

The synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid can be logically approached from the commercially available precursor, 1-(Methylthio)-4-(trifluoromethoxy)benzene[1]. The key transformation is the introduction of a boronic acid group at the 2-position of the benzene ring.

A common and effective method for this is directed ortho-metalation followed by borylation. The methylthio group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho-position by a strong base, such as n-butyllithium. The resulting aryllithium species can then be quenched with a trialkyl borate, like trimethyl borate, followed by acidic workup to yield the desired boronic acid.

An alternative approach is the direct C-H borylation of 1-(Methylthio)-4-(trifluoromethoxy)benzene using an iridium or rhodium catalyst with a suitable boron source, such as bis(pinacolato)diboron (B₂pin₂)[2]. This method offers the advantage of being a more atom-economical process[2].

Sources

An In-Depth Technical Guide to 2-Methylthio-5-trifluoromethoxyphenylboronic Acid: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a specialized building block increasingly utilized in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, and key applications, with a focus on providing practical insights for laboratory and developmental use.

Core Compound Identity and Properties

2-Methylthio-5-trifluoromethoxyphenylboronic acid is an organoboron compound featuring a phenylboronic acid scaffold substituted with a methylthio (-SCH₃) group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position. These functional groups impart unique electronic and steric properties, making it a valuable reagent in organic synthesis.

Molecular Structure and Weight

The chemical structure of 2-Methylthio-5-trifluoromethoxyphenylboronic acid is presented below:

Chemical Formula: C₈H₈BF₃O₃S

Molecular Weight: 252.02 g/mol

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are crucial for understanding the compound's behavior in various solvent systems and reaction conditions.

| Property | Value | Reference |

| Molecular Weight | 252.02 g/mol | N/A |

| Chemical Formula | C₈H₈BF₃O₃S | N/A |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents such as methanol, THF, and DMSO | General knowledge |

| Purity | Commercially available in purities of 95% or higher | N/A |

The trifluoromethoxy group is a strong electron-withdrawing group, which influences the acidity and reactivity of the boronic acid moiety. In medicinal chemistry, the -OCF₃ group is often used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The methylthio group, a thioether, can also modulate the electronic properties of the aromatic ring and may offer sites for further chemical modification.

Synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid

Proposed Synthetic Pathway

The logical synthetic precursor is 2-bromo-1-(methylthio)-4-(trifluoromethoxy)benzene . The synthesis would proceed as follows:

Caption: Proposed synthesis of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for the synthesis of arylboronic acids via lithiation-borylation.[3]

Materials:

-

2-Bromo-1-(methylthio)-4-(trifluoromethoxy)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 2-bromo-1-(methylthio)-4-(trifluoromethoxy)benzene dissolved in anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.

-

Borylation: Triisopropyl borate is added dropwise to the cold solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis (Workup): The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 2-Methylthio-5-trifluoromethoxyphenylboronic acid.

Key Applications in Research and Development

The primary application of 2-Methylthio-5-trifluoromethoxyphenylboronic acid lies in its use as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4]

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is an excellent coupling partner with various aryl and heteroaryl halides or triflates to synthesize complex biaryl and heteroaryl structures. These structures are often the core of pharmacologically active molecules and advanced materials.[1][2]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery

The trifluoromethoxy group is particularly valued in drug design for its ability to enhance key drug-like properties:

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.[1]

-

Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]

-

Binding Affinity: The electronic properties of the -OCF₃ group can favorably influence interactions with biological targets.[1]

While specific examples of marketed drugs containing the 2-methylthio-5-trifluoromethoxyphenyl moiety are not prominent, this building block is of high interest to medicinal chemists for the synthesis of novel compounds for screening and lead optimization. Boronic acids, in general, are crucial in the synthesis of numerous bioactive molecules.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using 2-Methylthio-5-trifluoromethoxyphenylboronic acid.

Materials:

-

2-Methylthio-5-trifluoromethoxyphenylboronic acid

-

Aryl or heteroaryl bromide/iodide

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of dioxane and water)

Procedure:

-

Reaction Setup: To a reaction vessel, add 2-Methylthio-5-trifluoromethoxyphenylboronic acid (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 5 mol%).

-

Degassing: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by several cycles of vacuum and backfill.

-

Solvent Addition: Degassed solvent (e.g., dioxane/water 4:1) is added via syringe.

-

Reaction: The mixture is heated with stirring (e.g., to 80-100 °C) and the reaction progress is monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Conclusion

2-Methylthio-5-trifluoromethoxyphenylboronic acid is a valuable and versatile building block for organic synthesis. Its unique combination of a reactive boronic acid moiety with a metabolically robust and lipophilic trifluoromethoxy group, along with a modifiable methylthio group, makes it a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. The reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward method for incorporating this useful fragment into a wide array of target structures.

References

- The Importance of Trifluoromethoxy Group in Chemical Synthesis. (URL: Available upon request)

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. (URL: [Link])

-

Standard Lithiation–Borylation A user's guide. ChemRxiv. (URL: [Link])

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: Available upon request)

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. (URL: [Link])

Sources

An In-depth Technical Guide to the Safe Handling of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for 2-Methylthio-5-trifluoromethoxyphenylboronic acid (CAS No. 1256345-64-7) was not publicly available. The following safety information has been synthesized from SDSs of structurally analogous compounds, including 2-(methylthio)phenylboronic acid and other substituted arylboronic acids, as well as from established chemical safety literature. This guide should be used in conjunction with institutional safety protocols and a thorough risk assessment before commencing any experimental work.

Introduction: Chemical Identity and Scientific Context

2-Methylthio-5-trifluoromethoxyphenylboronic acid is a specialized organic reagent primarily utilized in synthetic chemistry. Its structural features—a boronic acid functional group, an electron-rich thioether, and an electron-withdrawing trifluoromethoxy group—make it a valuable building block in modern cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[1] Boron-containing compounds are increasingly vital in drug discovery, serving not only as synthetic intermediates but also as pharmacologically active agents.[2][3] Given their potent biological activity, understanding and mitigating the potential hazards associated with these reagents is paramount for ensuring laboratory safety and experimental integrity.

Compound Profile:

-

Chemical Name: 2-Methylthio-5-trifluoromethoxyphenylboronic acid

-

Synonyms: [2-(Methylthio)-5-(trifluoromethoxy)phenyl]boronic acid

-

CAS Number: 1256345-64-7

-

Molecular Formula: C₈H₈BF₃O₃S

-

Structure:

-

A visual representation of the chemical structure would be placed here in a formal document.

-

Hazard Identification and Classification

Based on analysis of closely related analogues, 2-Methylthio-5-trifluoromethoxyphenylboronic acid should be handled as a hazardous substance. The primary hazards are associated with the arylboronic acid moiety.

GHS Classification (Inferred): The Globally Harmonized System (GHS) classification is inferred from the compound 2-(Methylthio)phenylboronic acid and other arylboronic acids.[4][5]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[5] |

| Reproductive Toxicity | See Note | H360FD: May damage fertility. May damage the unborn child.[6] |

A Note on Reproductive Toxicity: Simple borates and boric acid have a mandatory classification in the EU as "Toxic to reproduction category 1B" (H360FD).[6][7] While many complex organoboronic acids have not been assigned this classification, and some data suggests low toxicity[3][8], this potential hazard should not be dismissed. Until specific toxicological data for this compound becomes available, it is prudent to handle it as a potential reproductive toxin, especially for researchers of child-bearing potential.

Signal Word: Warning [4]

Pictograms:

GHS07: Exclamation Mark

GHS08: Health Hazard (Recommended Precaution)

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

-

P264: Wash skin thoroughly after handling.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.[6]

Safe Handling and Storage Protocols

The chemical reactivity of arylboronic acids necessitates specific handling and storage procedures to ensure both user safety and reagent stability. The primary concerns are exposure to personnel and degradation of the material via oxidation, protodeboronation, or boroxine formation.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A robust defense against exposure relies on a multi-layered approach combining engineering controls and appropriate PPE.

-

Primary Engineering Control: All manipulations of solid 2-Methylthio-5-trifluoromethoxyphenylboronic acid or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or tight-sealing safety goggles.[10] | Protects against splashes and airborne dust, mitigating the risk of serious eye irritation. |

| Hand | Nitrile gloves (minimum thickness of 4-5 mil). | Provides a barrier against skin contact. Change gloves immediately if contaminated. |

| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from spills. |

| Respiratory | Not required if handled in a fume hood. | If engineering controls fail, a NIOSH-approved N95 respirator may be necessary. |

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling the reagent from storage to use.

Storage Requirements

To maintain the integrity of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, storage conditions must mitigate environmental factors that promote degradation.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[11]

-

Temperature: Keep refrigerated in a cool, dark place.[4][11]

-

Moisture: The container must be tightly sealed to prevent exposure to moisture, which can facilitate decomposition and the formation of the trimeric anhydride known as a boroxine.[1][9]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

Stability and Reactivity

-

Chemical Stability: The product is stable under recommended storage conditions. However, arylboronic acids are susceptible to decomposition.

-

Protodeboronation: This is a key decomposition pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This can be accelerated by moisture or acidic/basic conditions.[9][12]

-

Oxidation: Exposure to air can oxidize the boronic acid.

-

Hazardous Decomposition Products: In the event of a fire, thermal decomposition may produce hazardous gases including carbon oxides (CO, CO₂), sulfur oxides (SOx), hydrogen fluoride (HF), and boron oxides.[11]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Emergency Response Decision Tree

Accidental Release Measures

-

Minor Spill: For a small spill of solid material, ensure the area is well-ventilated (in a fume hood). Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[13]

-

Major Spill: Evacuate the area. Prevent the material from entering drains. Contact your institution's Environmental Health & Safety (EHS) department immediately.[14]

Disposal Considerations

All waste containing 2-Methylthio-5-trifluoromethoxyphenylboronic acid, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.[11]

References

-

U.S. Borax. (n.d.). Hazard classifications. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2024, January 30). Safety Data Sheet: Boric acid. Retrieved from [Link]

-

Soriano-Ursúa, M. A., et al. (2025, October 31). Turning Fear of Boron Toxicity into Boron-containing Drug Design. ResearchGate. Retrieved from [Link]

-

Khatun, M., et al. (n.d.). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. PMC. Retrieved from [Link]

-

Carl ROTH. (2024, September 17). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

JUNSEI CHEMICAL CO., LTD. (2025, July 7). Safety Data Sheet. Retrieved from [Link]

-

Singh, V. K., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Boric acid. Retrieved from [Link]

-

Eastgate, M. D. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS. Retrieved from [Link]

-

MDPI. (n.d.). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Retrieved from [Link]

-

Brogden, N. K., & Brogden, K. A. (n.d.). From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology. PMC. Retrieved from [Link]

-

Etimine USA. (2020, January 1). Boric Acid SAFETY DATA SHEET. Retrieved from [Link]

-

Advanced Biotech. (2025, January 25). Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Lab Alley. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]

-

Hydro Services. (2018, June 20). Safety Data Sheet: Potassium Permanganate Solution. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. From the Test Tube to the Treatment Room: Fundamentals of Boron-containing Compounds and their Relevance to Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemos.de [chemos.de]

- 7. Hazard classifications | U.S. Borax [borax.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. junsei.co.jp [junsei.co.jp]

- 11. fishersci.com [fishersci.com]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 13. fishersci.com [fishersci.com]

- 14. media.laballey.com [media.laballey.com]

Introduction: The Double-Edged Sword of Modern Arylboronic Acids

An In-depth Technical Guide to the Stability of 2-Methylthio-5-trifluoromethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

2-Methylthio-5-trifluoromethoxyphenylboronic acid is a highly functionalized building block poised for significant application in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility stems from the unique electronic properties conferred by its substituents: the electron-withdrawing trifluoromethoxy group and the sulfur-containing methylthio group. These features allow for the construction of complex molecules, often with desirable pharmacological properties.

However, the very reactivity that makes this compound a valuable synthetic tool also presents inherent stability challenges. For researchers in medicinal chemistry and process development, a thorough understanding of a reagent's stability is not merely academic; it is a critical prerequisite for reproducible results, scalable syntheses, and the assurance of purity in final compounds. This guide provides a deep dive into the stability profile of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, grounding practical handling advice in the core principles of its chemical behavior. We will explore the intrinsic factors governing its stability, common degradation pathways, and robust experimental protocols for its assessment.

Molecular Structure and Its Influence on Stability

The stability of any arylboronic acid is fundamentally tied to the electronic nature of its aromatic ring. In 2-Methylthio-5-trifluoromethoxyphenylboronic acid, the boronic acid moiety is influenced by two distinct substituents whose effects are critical to understanding its behavior.

-

Trifluoromethoxy Group (-OCF₃): Located at the 5-position (para to the methylthio group), the -OCF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly increases the Lewis acidity of the boron atom.[1] An electron-deficient boron center is more susceptible to nucleophilic attack, a key step in both desired reactions and potential degradation pathways.[2][3]

-

Methylthio Group (-SCH₃): Positioned at the 2-position (ortho to the boronic acid), the -SCH₃ group has a more complex electronic influence. While sulfur can donate electron density to the aromatic ring via resonance, its proximity to the boronic acid group can also lead to steric hindrance and potential intramolecular interactions.

This specific substitution pattern results in a molecule with a highly electrophilic boron center, predisposing it to certain instabilities that must be carefully managed.

Figure 1: Molecular structure and key electronic influences.

Primary Degradation Pathways

Arylboronic acids are susceptible to several degradation pathways. Understanding these mechanisms is essential for developing appropriate storage and handling protocols.

Dehydration to Boroxines (Anhydrides)

Perhaps the most common and reversible process affecting solid boronic acids is dehydration to form a cyclic trimeric anhydride, known as a boroxine.[4][5][6] This is an equilibrium reaction that can be driven by heat or the presence of dehydrating agents.[6]

Figure 2: Reversible equilibrium between boronic acid and its boroxine.

Causality & Implications:

-

Mass and Purity: Boroxine formation involves the loss of water, altering the compound's molecular weight. If a sample contains a significant fraction of boroxine, using it by mass without accounting for this will lead to inaccurate stoichiometry in reactions.

-

Reactivity: While boroxines are often competent reagents in cross-coupling reactions, their reactivity profile can differ from the parent boronic acid.

-

Reversibility: The hydrolysis of boroxines back to the monomeric boronic acid is typically rapid in the presence of water or protic solvents.[5] This means that while the solid may be a mixture, dissolving it in an appropriate solvent system for a reaction often regenerates the active monomeric species.

Oxidative Degradation (Deboronylation)

A more destructive and irreversible pathway is the oxidative cleavage of the carbon-boron bond, often termed deboronylation.[7] This reaction typically converts the arylboronic acid to the corresponding phenol.

Mechanism: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen species (e.g., peroxides, dissolved O₂).[7] This is followed by a rearrangement where the aryl group migrates from boron to oxygen, leading to a borate ester that is rapidly hydrolyzed to the phenol and boric acid.[7]

Causality & Implications:

-

Influence of Substituents: The electron-deficient nature of the aromatic ring in 2-Methylthio-5-trifluoromethoxyphenylboronic acid can influence its susceptibility to oxidation, although the precise effect can be complex.

-

Irreversible Loss: Unlike boroxine formation, oxidative degradation is irreversible and leads to a loss of active reagent and the formation of impurities that can be difficult to remove.

-

Mitigation: This pathway is accelerated by oxygen and reactive oxygen species.[7][8] Therefore, storage under an inert atmosphere and the use of de-gassed solvents are critical for preventing this type of degradation.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom (Ar–B(OH)₂ → Ar–H).[9]

Causality & Implications:

-

pH Dependence: This process is highly dependent on pH and the specific reaction conditions. It can be catalyzed by acids, bases, or even transition metals under certain circumstances.[9]

-

Electron-Deficient Arenes: Highly electron-deficient arylboronic acids can be particularly susceptible to base-mediated protodeboronation.[9] The strong electron-withdrawing -OCF₃ group on the target molecule warrants caution, especially under basic aqueous conditions.

-

Impact on Yield: This side reaction directly reduces the yield of the desired product by consuming the starting material.

Recommended Storage and Handling Protocols

Based on the degradation pathways described above, the following protocols are recommended to ensure the long-term stability and integrity of 2-Methylthio-5-trifluoromethoxyphenylboronic acid.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or refrigerated. | Reduces the rate of all chemical degradation pathways, including thermal dehydration to boroxine. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Crucial for preventing oxidative deboronylation by excluding atmospheric oxygen.[10] |

| Moisture | Keep container tightly sealed in a dry place. Use a desiccator. | Boronic acids are often hygroscopic.[10][11] Minimizing moisture exposure prevents hydrolysis and helps control the boronic acid/boroxine equilibrium. |

| Light | Store in an amber vial or protected from light. | While not the primary driver of degradation for all boronic acids, photolytic pathways can contribute to instability. |

| Handling | Weigh and handle quickly in a dry environment. Avoid leaving the container open to the atmosphere for extended periods. | Minimizes exposure to atmospheric moisture and oxygen. |

Experimental Workflow for Stability Assessment

To quantitatively assess the stability of a specific batch of 2-Methylthio-5-trifluoromethoxyphenylboronic acid, a solution-state stability study is invaluable. This protocol provides a framework for evaluating the compound's integrity under simulated reaction or storage conditions.

Workflow Overview

Figure 3: Experimental workflow for a solution-state stability study.

Step-by-Step Protocol: Solution Stability via HPLC

-

Preparation of Stock Solution:

-

Accurately weigh ~10 mg of 2-Methylthio-5-trifluoromethoxyphenylboronic acid and an appropriate internal standard (IS) (e.g., naphthalene, biphenyl) into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent (e.g., Acetonitrile). This is your T₀ stock.

-

Causality: An internal standard is critical for accurate quantification, as it corrects for variations in injection volume and detector response.

-

-

Setup of Stress Conditions:

-

Aliquot the stock solution into several HPLC vials.

-

Create different sets of conditions to test, for example:

-

Set A (Control): Seal vial under Nitrogen, store at 2-8°C.

-

Set B (Air Exposure): Seal vial with a perforated septum to allow air exchange, store at room temperature.

-

Set C (Aqueous): Add 5% v/v water to the vial, seal under Nitrogen, store at room temperature.

-

Set D (Thermal Stress): Seal vial under Nitrogen, store in a heating block at 40°C.

-

-

-

Time-Point Analysis:

-

Immediately inject a sample from the T₀ stock to establish the initial purity and peak area ratio (Analyte/IS).

-

At predetermined time points (e.g., 2, 8, 24, 48 hours), take one vial from each stress set (A, B, C, D) and analyze it by HPLC.

-

HPLC Method: Use a C18 reverse-phase column with a gradient method (e.g., Water/Acetonitrile with 0.1% TFA or Formic Acid). Monitor at a suitable UV wavelength (e.g., 254 nm).

-

-

Data Analysis:

-

For each time point and condition, calculate the peak area ratio of the boronic acid to the internal standard.

-

Normalize the results to the T₀ sample to determine the percentage of the boronic acid remaining.

-

Plot % Remaining versus Time for each condition to visualize the degradation kinetics. Look for the appearance of new peaks, which could correspond to degradation products like the corresponding phenol.

-

Conclusion

2-Methylthio-5-trifluoromethoxyphenylboronic acid is a potent synthetic intermediate whose utility is directly linked to its purity and stability. While generally stable in solid form under proper conditions, it is susceptible to degradation via dehydration to boroxines, irreversible oxidative deboronylation, and protodeboronation. The presence of a strong electron-withdrawing trifluoromethoxy group makes the boron center highly Lewis acidic, a key factor in its reactivity and potential instability.

For researchers, adherence to strict storage and handling protocols—namely, storage under a dry, inert atmosphere at refrigerated temperatures—is paramount. Furthermore, routine analytical assessment of the material's purity, especially before use in sensitive or large-scale reactions, is a critical best practice. By understanding the chemical principles that govern its stability, scientists can mitigate risks, ensure experimental reproducibility, and fully harness the synthetic potential of this valuable compound.

References

-